REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.[CH2:14]([Mg]Br)[CH3:15].[NH4+].[Cl-]>C1COCC1>[F:1][C:2]([F:12])([F:13])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]([OH:9])[CH2:14][CH3:15])=[CH:6][CH:5]=1 |f:2.3|
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=O)C=C1)(F)F
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
10.5 mL
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Type
|
reactant
|
Smiles
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C(C)[Mg]Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at rt, under nitrogen, for 17 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
EXTRACTION
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Details
|
The separated aq. layer was further extracted with AcOEt (3×20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the mixed organic layers were dried over anh. MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC (DCM/MeOH=60/1)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C(CC)O)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |